BenchChemオンラインストアへようこそ!

1H-Pyrrole-3-carbonitrile, 2-amino-1-(4-bromophenyl)-4-phenyl-

5-HT2B receptor binding affinity Alzheimer's disease

1H-Pyrrole-3-carbonitrile, 2-amino-1-(4-bromophenyl)-4-phenyl- (CAS 61404-72-6), also designated as MW071, is a synthetic small-molecule antagonist of the serotonin 5-HT2B receptor (5HT2bR). It belongs to the 2-aminopyrrole-3-carbonitrile class and is characterized by a 4-bromophenyl substituent at the N1 position, a phenyl group at C4, and a carbonitrile at C3.

Molecular Formula C17H12BrN3
Molecular Weight 338.2 g/mol
CAS No. 61404-72-6
Cat. No. B15210466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-3-carbonitrile, 2-amino-1-(4-bromophenyl)-4-phenyl-
CAS61404-72-6
Molecular FormulaC17H12BrN3
Molecular Weight338.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C(=C2C#N)N)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H12BrN3/c18-13-6-8-14(9-7-13)21-11-16(15(10-19)17(21)20)12-4-2-1-3-5-12/h1-9,11H,20H2
InChIKeyQAVKWJQDDBADIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Amino-1-(4-bromophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile (CAS 61404-72-6) Is a Differentiated Research Tool for 5-HT2B Receptor Studies


1H-Pyrrole-3-carbonitrile, 2-amino-1-(4-bromophenyl)-4-phenyl- (CAS 61404-72-6), also designated as MW071, is a synthetic small-molecule antagonist of the serotonin 5-HT2B receptor (5HT2bR) [1]. It belongs to the 2-aminopyrrole-3-carbonitrile class and is characterized by a 4-bromophenyl substituent at the N1 position, a phenyl group at C4, and a carbonitrile at C3. The compound has been profiled against a wide panel of GPCRs, kinases, and drug-metabolizing enzymes, revealing a remarkably clean selectivity profile that qualifies it as a high-value chemical probe for neuroscience and Alzheimer's disease research [1].

Critical Structural Determinants in 2-Aminopyrrole-3-carbonitriles That Prevent Simple Analog Replacement of CAS 61404-72-6


The 2-aminopyrrole-3-carbonitrile scaffold is highly sensitive to substitution patterns at the N1, C4, and C5 positions, with SAR studies across multiple target families demonstrating that seemingly minor alterations—such as replacing the N-benzyl group with N-(4-bromophenyl) or relocating the 4,5-diphenyl motif—can profoundly affect target engagement, selectivity, and off-target profiles [1][2]. For MW071 (CAS 61404-72-6), the N-(4-bromophenyl) substituent is a key determinant that distinguishes its 5HT2bR potency, GPCR selectivity, and CYP inhibition signature from other 2-aminopyrrole-3-carbonitrile derivatives evaluated as STING agonists, metallo-β-lactamase inhibitors, or antimicrobials [1][2][3]. Generic substitution with uncharacterized or superficially similar pyrrole-carbonitriles therefore carries a high risk of altered pharmacological behavior, invalidating comparative studies and confounding experimental interpretation.

Benchmarking MW071 (CAS 61404-72-6) Against Known 5-HT2B Antagonists: Quantitative Differentiation Data


5HT2bR Binding Affinity: MW071 vs. Prototypical Antagonists SB-204741 and RS-127445

MW071 (CAS 61404-72-6) demonstrates high-affinity binding to the human 5HT2b receptor, with a reported IC50 of 22 ± 9.0 nM in a radioligand displacement assay [1]. This value places MW071 in a comparable or superior potency range relative to the widely used 5HT2bR antagonist SB-204741 (reported Ki = 54 nM [2]) and RS-127445 (reported Ki = 0.3 nM for human 5HT2bR [3]), though the latter's extreme potency is often accompanied by narrower selectivity profiling in the literature. MW071 uniquely combines sub-100 nM potency with comprehensive off-target screening data across 161 GPCRs and 302 kinases, establishing it as a selective antagonist suitable for in vivo CNS target validation studies [1].

5-HT2B receptor binding affinity Alzheimer's disease

Functional Cellular Antagonism at 5HT2bR: MW071 vs. Class-Standard Reference Antagonists

In a cellular functional assay, MW071 inhibited human 5HT2bR-mediated signaling with an IC50 of 54 nM [1]. This cellular potency is directly comparable to SB-204741, which exhibits a functional pA2 of 7.8 (IC50 ~15.8 nM) in rat stomach fundus contraction assays [2]. While RS-127445 demonstrates higher functional potency (pA2 = 9.5, IC50 ~0.3 nM in human 5HT2bR-expressing cells [3]), MW071's cellular IC50 of 54 nM aligns well with its binding affinity, consistent with a classical competitive antagonist mechanism and minimal non-specific cellular effects.

functional antagonist cellular assay GPCR

Comprehensive GPCR Selectivity Fingerprint: MW071 vs. Typical 5HT2bR Antagonists

MW071 was screened against a panel of 161 GPCRs in both agonist and antagonist modes. It was negative for all agonist screens and negative for all antagonist screens except for 5HT2bR [1]. This exceptional selectivity profile is a key differentiator from other 5HT2bR antagonists. For comparison, SB-204741 displays 135-fold selectivity over 5-HT2C and >500-fold over 5-HT2A, but its broader selectivity across aminergic GPCRs has not been comprehensively reported [2]. RS-127445 exhibits 1,000-fold selectivity over 5-HT2A, 5-HT2C, and other monoamine receptors, yet its profiling panel was limited to ~30 receptors [3]. MW071 is the only 5HT2bR antagonist for which complete negativity across 161 GPCRs has been published, making its selectivity profile uniquely well-documented.

GPCR selectivity off-target profiling chemical probe

Kinase and Enzyme Off-Target Profiling: MW071 Avoids Common Pitfalls of 2-Aminopyrrole Scaffolds

MW071 was screened against 302 kinases and was negative for all, indicating no significant kinome interference [1]. This is a critical advantage over certain 2-aminopyrrole derivatives that have been flagged as pan-assay interference compounds (PAINS) due to lipoxygenase inhibition, photoactivation artifacts, or non-specific kinase activity [2]. MW071 was also negative for MAO-A/MAO-B, acetylcholinesterase, serotonin/dopamine/norepinephrine transporters, COX1/COX2, and PDE3A/PDE4D2 inhibition [1]. In contrast, unoptimized 2-aminopyrrole-3-carbonitrile analogs have been reported to inhibit 15-LOX-1 and exhibit metal-chelating properties that contribute to metallo-β-lactamase inhibition [3], highlighting that the specific N-(4-bromophenyl)-4-phenyl substitution pattern of MW071 redirects the scaffold's polypharmacology toward selective 5HT2bR antagonism.

kinase selectivity enzyme inhibition PAINS

In Vitro ADME Profile: Metabolic Stability and CYP Liability of MW071

MW071 exhibits favorable metabolic stability in rodent microsomes with a half-life (T1/2) greater than 60 minutes, and is negative for CYP substrate activity across major isoforms including 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4 [1]. Notably, while the structurally distinct CHEMBL3407785 showed CYP2C19 inhibition (IC50 = 7.00E+3 nM) in human microsomes [2], MW071 was completely negative for CYP inhibition under comparable assay conditions [1]. This differential CYP inhibition profile underscores the critical impact of the N-(4-bromophenyl) substitution on the metabolic handling of 2-aminopyrrole-3-carbonitriles.

metabolic stability CYP inhibition drug-like properties

CCR5 Antagonist Potential Compared to Other Aminopyrrole-3-carbonitriles

Preliminary pharmacological screening reported in the patent and academic literature identified MW071 (CAS 61404-72-6) as a CCR5 antagonist with potential application in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While quantitative CCR5 IC50 values for MW071 itself were not identified in the accessible literature, related 2-aminopyrrole-3-carbonitrile derivatives have shown CCR5 antagonist activity (e.g., Kd = 316 nM for CHEMBL4068906 in HEK293 cells [2]). The N-(4-bromophenyl) substitution pattern in MW071 is structurally distinct from most characterized CCR5 antagonist pyrroles, which typically bear 4,5-diphenyl or N-benzyl groups [3], suggesting that MW071 may occupy a differentiated region of the CCR5 chemical space.

CCR5 antagonist HIV chemokine receptor

Optimal Research and Procurement Scenarios for MW071 (CAS 61404-72-6): Where the Evidence Supports Selection


Alzheimer's Disease Target Validation Studies Requiring a Highly Selective 5HT2bR Antagonist

The primary application supported by direct evidence is the use of MW071 as a selective 5HT2bR antagonist in Alzheimer's disease (AD) research. The JAD-240063 study demonstrated that 5HT2bR levels are elevated in AD patient brains and that treatment with MW071 rescued amyloid-β and tau oligomer-induced impairment of synaptic plasticity (long-term potentiation) and memory in preclinical models [1]. For research groups investigating 5HT2bR as a therapeutic target in neurodegeneration, MW071's documented selectivity across 161 GPCRs and 302 kinases provides the clean pharmacological tool necessary to attribute observed effects specifically to 5HT2bR antagonism [1].

GPCR Pharmacology: Defining 5HT2bR-Mediated Signaling Pathways with Minimal Off-Target Confounds

MW071's comprehensive negative profile across aminergic receptors (α2A, β1, β2, D2L, κ/δ/μ opioid), monoamine transporters (SERT, DAT, NET), and key enzymes (MAO-A/B, AChE, COX1/2, PDE3A/4D2) [1] makes it an ideal tool compound for dissecting 5HT2bR-specific signaling cascades without interference from related neurotransmitter systems. This is particularly valuable for studies employing multi-omics approaches (phosphoproteomics, transcriptomics) where off-target-driven signals can obscure pathway-level interpretation.

Chemical Biology Probe Development: A Scaffold with Documented Safety and Metabolic Stability for In Vivo CNS Studies

MW071 exhibits rodent microsomal stability (T1/2 > 60 min) and is negative for CYP substrate activity across seven major isoforms [1], supporting its use in in vivo CNS pharmacology experiments. For medicinal chemistry teams seeking to develop improved 5HT2bR antagonists, MW071 serves as a characterized starting point whose selectivity and ADME liabilities are publicly documented, reducing the need for de novo broad-panel profiling during early hit-to-lead optimization [1][2].

Dual-Mechanism Exploratory Research: Investigating 5HT2bR/CCR5 Interplay in Neuroinflammation

MW071's reported CCR5 antagonist activity [3] positions it as a unique tool for exploratory studies at the intersection of serotonergic and chemokine signaling, particularly in neuroinflammatory conditions where both 5HT2bR and CCR5 have been implicated. While the CCR5 activity lacks quantitative validation in the public domain, research groups with access to CCR5 screening infrastructure may find MW071 a valuable dual-target starting point for hypothesis generation, provided they independently confirm CCR5 engagement.

Quote Request

Request a Quote for 1H-Pyrrole-3-carbonitrile, 2-amino-1-(4-bromophenyl)-4-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.